N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]-3-(trifluoromethyl)benzamide
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Overview
Description
N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its intricate structure, which includes a methoxyphenyl group, a methylpyrimidinyl group, and a trifluoromethylbenzamide moiety. Its unique chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]-3-(trifluoromethyl)benzamide typically involves multiple steps. One common method is the condensation of 4-methoxyaniline with 6-methyl-2-chloropyrimidine to form an intermediate. This intermediate is then reacted with 4-aminobenzoyl chloride in the presence of a base to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide or dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of a nitro group results in an amine derivative .
Scientific Research Applications
N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]-3-(trifluoromethyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. For instance, it may inhibit the activity of kinases involved in cell signaling, leading to the suppression of cell proliferation in cancer .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and anticancer properties.
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Used in the synthesis of azo dyes and dithiocarbamates.
Uniqueness
N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]-3-(trifluoromethyl)benzamide stands out due to its trifluoromethyl group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for drug development and other applications .
Properties
Molecular Formula |
C26H22F3N5O2 |
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Molecular Weight |
493.5 g/mol |
IUPAC Name |
N-[4-[[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]amino]phenyl]-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C26H22F3N5O2/c1-16-14-23(31-19-10-12-22(36-2)13-11-19)34-25(30-16)33-21-8-6-20(7-9-21)32-24(35)17-4-3-5-18(15-17)26(27,28)29/h3-15H,1-2H3,(H,32,35)(H2,30,31,33,34) |
InChI Key |
BWZUTWZNXIJTDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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